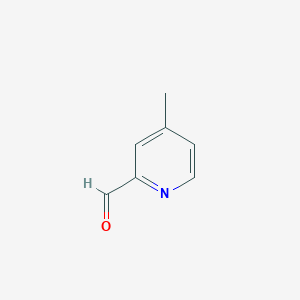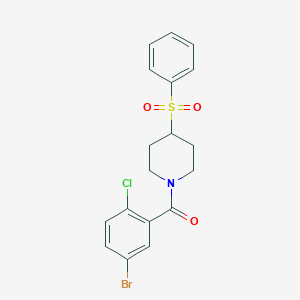![molecular formula C10H17NO2S B2940578 N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide CAS No. 2288068-06-2](/img/structure/B2940578.png)
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide, also known as TETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TETA is a thiol-containing molecule that has been extensively studied for its ability to bind to metals and form stable complexes. In
Mecanismo De Acción
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide acts as a metal chelator, binding to metals and forming stable complexes. The thiol group in N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide is responsible for the metal binding activity. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to bind to a variety of metals, including copper, zinc, and iron.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to have antioxidant activity, which is attributed to its ability to chelate metals and prevent them from participating in oxidative reactions. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has also been shown to have anti-inflammatory activity, which is attributed to its ability to inhibit the activity of enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has several advantages for lab experiments, including its ability to form stable complexes with metals, its low toxicity, and its ease of synthesis. However, N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide also has some limitations, including its low solubility in aqueous solutions and its potential to form complexes with other molecules in biological systems.
Direcciones Futuras
There are several future directions for research on N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide. One area of interest is the development of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide-based sensors for metal ions. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to have excellent metal binding properties, making it an excellent candidate for metal ion sensing. Another area of interest is the development of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide-based drugs for the treatment of inflammatory diseases. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to have anti-inflammatory activity, making it a promising candidate for drug development. Additionally, the synthesis of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide derivatives with improved solubility and metal binding properties is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide involves the reaction between 3-mercaptopropionic acid and 4-bromo-1-butene in the presence of a base. The reaction yields 3-(4-bromobut-1-enylthio)propionic acid, which is then reacted with thian-4-ol to produce N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including catalysis, drug delivery, and metal ion sensing. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been shown to form stable complexes with metals, making it an excellent candidate for metal ion sensing. N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has also been used as a ligand in catalytic reactions, where it has been shown to enhance the activity of metal catalysts. In drug delivery, N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has been used as a carrier molecule for drugs, where it can form stable complexes with the drug molecule and improve its solubility and bioavailability.
Propiedades
IUPAC Name |
N-[2-(thian-4-yloxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-2-10(12)11-5-6-13-9-3-7-14-8-4-9/h2,9H,1,3-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUPPTMVUXSJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
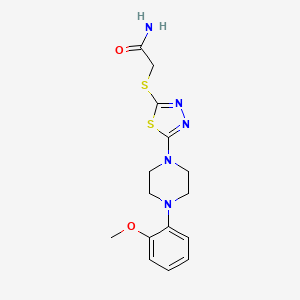
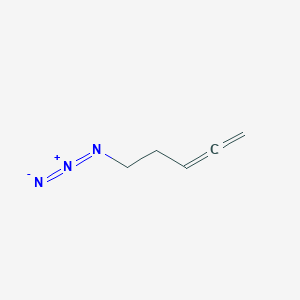
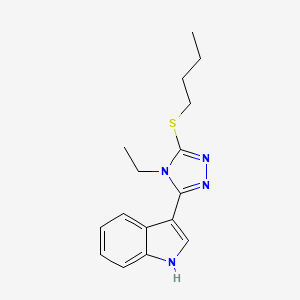
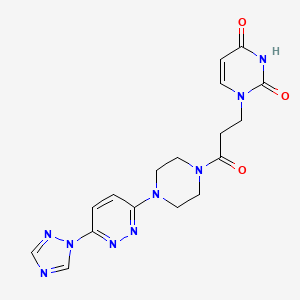
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
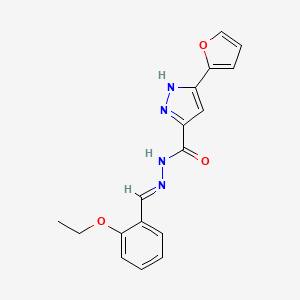
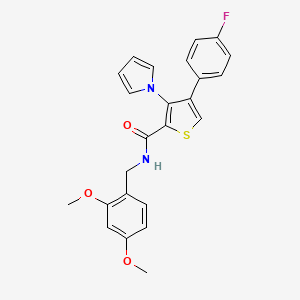
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
